Tert-butyl 3-butyl-8-iodooctanoate

Description

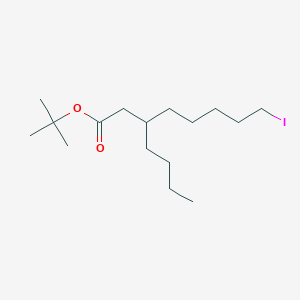

Tert-butyl 3-butyl-8-iodooctanoate (CAS 78774-43-3, molecular formula C₁₆H₃₁IO₂) is a branched-chain ester featuring a tert-butyl group, a butyl substituent at the 3-position, and an iodine atom at the 8-position of the octanoate backbone .

Properties

CAS No. |

88931-85-5 |

|---|---|

Molecular Formula |

C16H31IO2 |

Molecular Weight |

382.32 g/mol |

IUPAC Name |

tert-butyl 3-butyl-8-iodooctanoate |

InChI |

InChI=1S/C16H31IO2/c1-5-6-10-14(11-8-7-9-12-17)13-15(18)19-16(2,3)4/h14H,5-13H2,1-4H3 |

InChI Key |

YPWSZXAYTZHOAD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCCI)CC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

The compound’s IUPAC name, tert-butyl 3-butyl-8-iodooctanoate, reflects its tert-butyl ester group, a butyl substituent at the 3rd carbon, and an iodine atom at the 8th position of an octanoic acid backbone. Its SMILES notation (CCCCC(CCCCCI)CC(=O)OC(C)(C)C) confirms the branching pattern, while the InChIKey (YPWSZXAYTZHOAD-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 382.32 g/mol |

| XLogP3 | 6.9 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 12 |

| Exact Mass | 382.13688 Da |

Synthetic Relevance

The iodine atom’s polarizability and the tert-butyl group’s steric bulk make this compound a candidate for cross-coupling reactions and polymer stabilization. However, its preparation demands precise control over regioselectivity and purification, as highlighted in analogous syntheses of iodinated esters.

Synthesis Methodologies

Esterification Strategies

Esterification forms the core of most synthetic routes. A two-step approach is hypothesized:

- Formation of 3-Butyl-8-iodooctanoic Acid : Halogenation of octanoic acid derivatives introduces iodine, followed by butylation.

- Esterification with tert-Butyl Alcohol : Acid-catalyzed condensation with tert-butyl alcohol yields the target ester.

Halogenation Techniques

Iodination at the 8th position may employ Finkelstein reactions , substituting bromine or chlorine with iodide. For example, in the synthesis of tert-butyl 3-oxobutyrate, hydrogen halides (HX) facilitate halogen exchange under mild conditions (0–30°C). Adapting this, 8-bromooctanoic acid could react with sodium iodide in acetone, leveraging the SN2 mechanism:

$$ \text{R-Br + NaI → R-I + NaBr} $$

Esterification Conditions

The carboxylic acid intermediate reacts with tert-butyl alcohol using acid catalysts like concentrated sulfuric acid or 4-(tertiary amino)pyridine. A patent describing tert-butylperoxy-2-ethylhexyl carbonate synthesis details similar conditions:

Alternative Pathways

Direct Alkylation

A one-pot alkylation-iodination sequence could streamline synthesis. For instance, tert-butyl alcohol and diketene form tert-butyl 3-oxobutyrate in the presence of 4-(tertiary amino)pyridine. By substituting diketene with iodinated precursors, this method may adapt to yield the target compound.

Grignard Addition

Introducing the butyl group via Grignard reagents (e.g., butylmagnesium bromide) to a keto-iodooctanoate intermediate could achieve the desired branching. This aligns with methods for synthesizing bicyclic amines, where steric effects are carefully managed.

Optimization of Reaction Conditions

Catalytic Systems

Sulfuric acid (65–75%) effectively catalyzes esterifications but risks side reactions like dehydration. 4-(Tertiary amino)pyridines , as used in tert-butyl 3-oxobutyrate synthesis, offer milder alternatives, enhancing yields (72–85%) while reducing coloration.

Table 2: Catalyst Performance in Analogous Reactions

| Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|

| H₂SO₄ (70%) | 15–50 | 65–78 | |

| 4-(Dimethylamino)pyridine | 20–40 | 72–85 |

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-butyl-8-iodooctanoate can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to form iodate derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Iodate esters.

Reduction: Alcohol derivatives.

Substitution: Various substituted octanoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-butyl-8-iodooctanoate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-butyl-8-iodooctanoate involves its reactivity due to the presence of the iodine atom and the ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Tert-butyl Esters

- Tert-butyl acetate (C₆H₁₂O₂): A simpler ester lacking iodine and long alkyl chains. Its lower molecular weight (116.16 g/mol) results in a lower boiling point (~98°C) compared to tert-butyl 3-butyl-8-iodooctanoate (estimated >200°C due to higher MW = 358.33 g/mol). The absence of iodine limits its utility in substitution reactions .

- Tert-butyl octanoate (C₁₂H₂₄O₂): Shares the octanoate chain but lacks iodine and the 3-butyl branch. The missing iodine reduces reactivity in nucleophilic substitutions, while the unbranched chain decreases steric hindrance .

Iodinated Esters

- Methyl 8-iodooctanoate (C₉H₁₇IO₂): Similar iodine positioning but lacks the tert-butyl and butyl groups. The methyl ester group increases electrophilicity but reduces steric protection, making it more reactive in hydrolysis or alkylation than tert-butyl derivatives .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate (CAS 1186654-76-1): A structurally distinct tert-butyl carbamate with a pyrrolidine ring and methoxyphenyl group. While both compounds use tert-butyl protection, the latter’s aromatic and heterocyclic moieties render it more polar and less lipophilic than this compound .

Physicochemical Properties

| Property | This compound | Tert-butyl acetate | Methyl 8-iodooctanoate |

|---|---|---|---|

| Molecular Weight (g/mol) | 358.33 | 116.16 | 244.14 |

| Boiling Point (°C) | >200 (estimated) | ~98 | ~220 (estimated) |

| Water Solubility | Low (hydrophobic chain dominates) | Moderate | Very low |

| Key Functional Groups | Iodine, tert-butyl, butyl | Ester | Iodine, methyl ester |

| Reactivity | High (iodine as leaving group) | Low | Moderate |

- Lipophilicity: The 3-butyl and tert-butyl groups enhance lipophilicity compared to linear esters, favoring solubility in non-polar solvents .

- Stability : The tert-butyl group provides steric protection against hydrolysis, whereas the iodine atom may introduce light sensitivity, necessitating storage in amber containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.